![molecular formula C19H20ClN3O4S B11165043 4-(acetylamino)-5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B11165043.png)
4-(acetylamino)-5-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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Overview
Description
5-CHLORO-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE: is a complex organic compound with the molecular formula C17H17ClN2O3S . This compound is characterized by its unique structure, which includes a benzothiazole ring, a chloro-substituted benzamide, and an acetamido group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzamide moiety is performed using reagents like thionyl chloride or phosphorus pentachloride.
Acetamidation: The acetamido group is introduced via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamido groups.
Reduction: Reduction reactions can target the carbonyl groups in the benzothiazole ring.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-2-METHOXYBENZAMIDE: Similar structure but lacks the acetamido group.
5-CHLORO-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-ACETAMIDO-2-HYDROXYBENZAMIDE: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the acetamido and methoxy groups in 5-CHLORO-N-(5,5-DIMETHYL-7-OXO-4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)-4-ACETAMIDO-2-METHOXYBENZAMIDE imparts unique chemical properties and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H20ClN3O4S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C19H20ClN3O4S/c1-9(24)21-12-6-15(27-4)10(5-11(12)20)17(26)23-18-22-13-7-19(2,3)8-14(25)16(13)28-18/h5-6H,7-8H2,1-4H3,(H,21,24)(H,22,23,26) |
InChI Key |
HEJOMHCXHJHEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C)Cl |
Origin of Product |
United States |
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